molecular formula C16H17NO4S B2554333 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid CAS No. 361464-18-8

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid

Cat. No.: B2554333
CAS No.: 361464-18-8
M. Wt: 319.38
InChI Key: DULROBPPXIHIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid is an organic compound with the molecular formula C16H17NO4S. It is characterized by the presence of a phenyl group, a phenylsulfonyl group, and an amino group attached to a butanoic acid backbone.

Scientific Research Applications

2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Phenyl-2-[(phenylsulfonyl)amino]butanoic acid is unique due to the presence of both the phenylsulfonyl and amino groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry .

Properties

IUPAC Name

2-(benzenesulfonamido)-2-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4S/c1-2-16(15(18)19,13-9-5-3-6-10-13)17-22(20,21)14-11-7-4-8-12-14/h3-12,17H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DULROBPPXIHIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)O)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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